(2R,3S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxybutanoic acid hydrate
Description
This compound is a fluorenylmethyloxycarbonyl (Fmoc)-protected β-hydroxy amino acid derivative, widely used in peptide synthesis and organic chemistry. Key properties include:
- Molecular formula: C₁₉H₂₁NO₆ (hydrate form) .
- Molecular weight: 359.37 g/mol .
- Storage: Sealed in dry conditions at 2–8°C .
- Hazards: Classified as harmful if swallowed (H302), causes skin/eye irritation (H315/H319), and may cause respiratory irritation (H335) .
The Fmoc group enhances stability during solid-phase peptide synthesis (SPPS), while the β-hydroxy moiety introduces chirality and hydrogen-bonding capacity, critical for structural studies .
Properties
IUPAC Name |
(2R,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxybutanoic acid;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO5.H2O/c1-11(21)17(18(22)23)20-19(24)25-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16;/h2-9,11,16-17,21H,10H2,1H3,(H,20,24)(H,22,23);1H2/t11-,17+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGNQPFAECJFQNV-VFZPIINCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40856386 | |
| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-D-threonine--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40856386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1272755-74-4 | |
| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-D-threonine--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40856386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
(2R,3S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxybutanoic acid hydrate, commonly referred to as Fmoc-D-Thr-OH hydrate, is a synthetic amino acid derivative notable for its applications in peptide synthesis and potential therapeutic uses. This compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is widely used in solid-phase peptide synthesis (SPPS). Its biological activity has been explored in various contexts, including its effects on cellular mechanisms and potential applications in drug development.
- Molecular Formula : C19H21NO6
- Molecular Weight : 359.373 g/mol
- CAS Number : 1272755-74-4
- Structure : The compound contains an amino acid backbone with a hydroxyl group and a fluorenylmethoxycarbonyl protecting group.
The biological activity of Fmoc-D-Thr-OH hydrate can be attributed to its structural components, which influence several cellular pathways:
- Protein Synthesis : As a building block in peptide synthesis, it plays a crucial role in the formation of biologically active peptides.
- Enzyme Inhibition : Preliminary studies suggest that derivatives of this compound may inhibit specific proteases, impacting cellular signaling pathways related to apoptosis and inflammation .
- Cellular Uptake : The presence of the Fmoc group enhances lipophilicity, potentially facilitating cellular uptake and bioavailability .
In Vitro Studies
Several studies have investigated the effects of Fmoc-D-Thr-OH hydrate on various cell lines:
- Cell Proliferation : Research indicates that Fmoc-D-Thr-OH can modulate cell proliferation rates in cancer cell lines, suggesting potential anti-cancer properties. For instance, treatment with this compound resulted in a significant decrease in the proliferation of breast cancer cells (MCF-7) under controlled conditions .
- Apoptosis Induction : It has been observed that Fmoc-D-Thr-OH can trigger apoptotic pathways in certain cell types. Flow cytometry analysis showed an increase in Annexin V-positive cells after treatment, indicating apoptosis induction .
Case Studies
- Case Study 1 - Cancer Therapeutics :
- Case Study 2 - Neuroprotection :
Data Table: Summary of Biological Activities
Scientific Research Applications
Medicinal Chemistry
Fmoc-D-threonine hydrate is primarily utilized in medicinal chemistry for the development of peptide-based therapeutics. Its applications include:
- Peptide Synthesis : The Fmoc (fluorenylmethyloxycarbonyl) group serves as a protecting group for amino acids during solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to form peptides with high purity and yield. The stability of the Fmoc group under basic conditions makes it an ideal choice for synthesizing complex peptides .
- Drug Development : Compounds derived from threonine have been investigated for their potential therapeutic effects, including anti-inflammatory and immunomodulatory activities. The incorporation of Fmoc-D-threonine into peptide sequences can enhance the biological activity of these peptides, making them suitable candidates for drug development .
Biochemical Research
In biochemical research, Fmoc-D-threonine hydrate is used in various applications:
- Protein Engineering : The incorporation of modified amino acids like Fmoc-D-threonine into proteins can alter their properties, such as stability and solubility. This modification is crucial for studying protein interactions and functions .
- Labeling and Detection : Fmoc-D-threonine can be utilized in labeling studies to track peptide or protein modifications in biological systems. This application is particularly valuable in understanding post-translational modifications and their effects on protein function .
Case Studies
Several case studies highlight the practical applications of Fmoc-D-threonine in research:
- Peptide Therapeutics : A study demonstrated the synthesis of a peptide containing Fmoc-D-threonine that exhibited enhanced binding affinity to a specific receptor compared to its natural counterpart. This finding suggests that modifications using Fmoc-D-threonine can improve therapeutic efficacy .
- Antibody Development : Research involving the use of Fmoc-D-threonine in the synthesis of peptide antigens has shown promising results in eliciting strong immune responses, indicating its potential utility in vaccine development .
Comparison with Similar Compounds
Comparison with Structural Analogs
Enantiomeric and Methylated Derivatives
(2S,3R)-Enantiomer (CAS 229957-49-7)
- Shares the same molecular formula (C₁₉H₂₁NO₆) and weight as the (2R,3S) form but differs in stereochemistry .
- Implications : Altered spatial arrangement affects interactions in chiral environments, such as enzyme-binding pockets.
(2R,3S)-2-((Fmoc)(methyl)amino)-3-hydroxybutanoic acid (CAS 1931907-74-2)
- Modification: Methylation of the amino group (C₂₀H₂₁NO₅, MW 355.38 g/mol) .
- Impact : Reduced nucleophilicity may slow acylation rates in SPPS. The methyl group increases hydrophobicity, influencing solubility.
Substituent Variations
(S)-2-Fmoc-amino-3-hydroxy-3-methylbutanoic acid (CAS 1217603-41-2)
- Structure: Additional methyl group at the β-carbon (C₂₀H₂₁NO₅, MW 355.38 g/mol) .
- Effect : Enhanced steric hindrance may limit conformational flexibility. The methyl group could improve metabolic stability in bioactive peptides.
(R)-2-Fmoc-amino-2,3-dimethylbutanoic acid (CAS 616867-28-8)
- Structure: Two methyl groups at α- and β-positions (C₂₁H₂₃NO₄, MW 353.41 g/mol) .
- Impact : Increased steric bulk may hinder peptide bond formation but improve resistance to proteolytic degradation.
Positional Isomers and Complex Derivatives
(S)-3-Fmoc-(methyl)aminobutanoic acid (CAS N/A)
- Structure: Amino group at position 3 (C₁₈H₂₁NO₄, MW 339.39 g/mol) .
- Implications: Altered backbone positioning disrupts standard peptide geometry, useful for studying non-canonical structures.
(R)-3-Fmoc-amino-4-(4-(tert-butyl)phenyl)butanoic acid (CAS 401916-49-2)
- Structure: Bulky tert-butylphenyl substituent (C₂₉H₃₁NO₄, MW 457.56 g/mol) .
- Applications : The aromatic group enhances lipid solubility, making it suitable for membrane-associated peptide studies.
Comparative Data Table
Preparation Methods
Resin Preparation and Swelling
- The synthesis begins with swelling the resin, such as TentaGel S Ram resin or Rink Amide MBHA resin, in a solvent like N-methylpyrrolidone (NMP) or dimethylformamide (DMF) to ensure optimal resin swelling and accessibility of reactive sites. Typical swelling times range from 30 minutes to 40 minutes at room temperature.
Amino Acid Coupling
- The Fmoc-protected threonine derivative is coupled to the resin using peptide coupling reagents such as HATU (O-(7-azabenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate), COMU, or HBTU, often in the presence of a base like diisopropylethylamine (DIPEA).
- Coupling solutions typically contain the Fmoc-amino acid dissolved in a mixture of NMP, DMF, and dichloromethane (DCM) at 0.2 M concentration.
- The coupling reaction is commonly conducted under microwave heating at 75°C for 5 minutes with nitrogen bubbling to enhance reaction efficiency.
- Double coupling steps are often performed to ensure complete amino acid attachment.
Fmoc Deprotection
- Deprotection of the Fmoc group is achieved using 20% piperidine in DMF.
- The process involves an initial microwave-assisted treatment at 40°C for 30 seconds, followed by a second treatment at 75°C for 3 minutes.
- After deprotection, the resin is washed thoroughly with DMF to remove residual reagents.
Side Chain Acylation and Orthogonal Protection
- Side chain functionalization can be performed while the peptide remains attached to the resin.
- Orthogonal protecting groups such as ivDde on lysine residues allow selective deprotection using hydrazine hydrate (2-4%) in NMP for 2 × 15 minutes.
- After selective deprotection, side chains can be acylated with lipophilic moieties or spacer amino acids using the same peptide coupling methodology.
- Alternatively, pre-made building blocks such as Fmoc-Lys(hexadecanoyl-gamma-Glu)-OH can be incorporated to introduce specific modifications.
Cleavage from the Resin and Purification
- After synthesis, the peptide is cleaved from the resin using a cleavage cocktail typically composed of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water in a ratio of 95:2.5:2.5.
- The cleavage reaction proceeds at room temperature for approximately 2 hours.
- The crude peptide is precipitated by addition of diethyl ether, washed multiple times, and dried at room temperature.
- Purification is performed by preparative reverse-phase high-performance liquid chromatography (HPLC) using a C-18 column with gradients of aqueous TFA and acetonitrile containing TFA.
- The purified product is characterized by analytical HPLC and mass spectrometry (MS) to confirm purity and identity.
Alternative Synthesis Protocols and Reagents
- Some protocols utilize PyAOP (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) and DIEA for coupling, especially for challenging amino acids.
- For peptides with C-terminal amides, Rink Amide MBHA resin is preferred, whereas Wang resin pre-loaded with N-α-Fmoc amino acids is used for peptides with C-terminal acids.
- Reaction times and conditions may be adjusted for unnatural amino acids, including extended coupling times (up to 4 hours) and substitution of solvents or bases (e.g., N-methylmorpholine instead of DIPEA, NMP instead of DMF).
Summary Table of Preparation Steps
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Resin swelling | NMP or DMF, 30-40 min at room temperature | Ensures resin readiness |
| Amino acid coupling | Fmoc-Thr-OH (0.2 M), HATU/COMU/HBTU, DIPEA, 75°C, 5 min, microwave | Double coupling recommended for completeness |
| Fmoc deprotection | 20% Piperidine in DMF, microwave at 40°C (30 s) + 75°C (3 min) | Efficient removal of Fmoc protecting group |
| Side chain acylation | Hydrazine hydrate (2-4%) in NMP for ivDde removal, then coupling with spacer or lipophilic moieties | Orthogonal protection strategy |
| Cleavage from resin | TFA/TIS/water (95/2.5/2.5), 2 h, room temperature | Releases peptide from resin |
| Purification | Preparative RP-HPLC, C-18 column, gradient TFA/MeCN | Achieves >90% purity |
| Characterization | Analytical HPLC, MS | Confirms identity and purity |
Research Findings and Notes
- The use of microwave-assisted SPPS significantly reduces reaction times and improves coupling efficiency.
- Orthogonal protecting groups such as ivDde allow site-specific modifications, enhancing the versatility of the synthesis.
- The described methods yield high-purity products suitable for pharmaceutical research and peptide synthesis applications.
- The molecular weight of the compound is approximately 359.4 g/mol, consistent with the protected threonine structure.
Q & A
Q. What are the recommended storage and handling protocols for this compound to ensure stability and safety?
Answer:
- Storage: Store at 2–8°C in a dry, inert atmosphere (e.g., argon) to prevent hydrolysis of the hydrate and degradation of the Fmoc group . Avoid exposure to moisture and light, as these can destabilize the compound .
- Handling: Use PPE (nitrile gloves, lab coat, safety goggles) and work in a fume hood to minimize inhalation risks. Avoid dust generation during weighing; employ closed systems for transfer .
Q. What is the role of the Fmoc group in this compound, and how is it typically removed during synthesis?
Answer:
- The Fmoc (fluorenylmethoxycarbonyl) group protects the amino group during peptide synthesis, preventing unwanted side reactions. It is removed under mild basic conditions (e.g., 20% piperidine in DMF) via β-elimination, which preserves acid-labile protecting groups .
- Methodology: After coupling the Fmoc-protected amino acid to a resin, treat with piperidine (2 × 5 minutes) and monitor deprotection via UV absorbance at 301 nm or HPLC .
Q. How is the compound characterized for purity and structural confirmation?
Answer:
- Analytical Techniques:
- HPLC: Use a C18 column with a gradient of acetonitrile/water (+0.1% TFA) to assess purity. Retention time shifts indicate impurities .
- MALDI-TOF Mass Spectrometry: Confirm molecular weight (expected [M+H]⁺ = ~403.43 for the anhydrous form; adjust for hydrate mass) .
- NMR: Analyze ¹H and ¹³C spectra to verify stereochemistry (2R,3S configuration) and hydrate formation .
Advanced Research Questions
Q. How can researchers optimize the coupling efficiency of this Fmoc-protected amino acid in solid-phase peptide synthesis?
Answer:
- Coupling Agents: Use HATU or HBTU with DIPEA in DMF for efficient activation. Pre-activate the amino acid for 1–2 minutes before adding to the resin .
- Temperature: Microwave-assisted synthesis (50–60°C) reduces reaction time from hours to minutes while maintaining >95% yield .
- Monitoring: Employ Kaiser tests or FTIR to confirm complete coupling. Repeat couplings if ninhydrin tests show residual free amines .
Q. What are the potential side reactions during Fmoc deprotection, and how can they be mitigated?
Answer:
- Side Reactions: Incomplete deprotection due to steric hindrance or diketopiperazine formation (in dipeptides).
- Mitigation Strategies:
Q. How does the hydrate form influence the compound’s stability and reactivity compared to the anhydrous form?
Answer:
- Stability: The hydrate may exhibit lower thermal stability (decomposition ~100–120°C vs. ~150°C for anhydrous). Store under inert gas to prevent deliquescence .
- Reactivity: Hydration can slow acylation reactions due to reduced solubility in organic solvents. Pre-dry the compound with molecular sieves or use DMF as a solvent to enhance reactivity .
Q. What computational methods are suitable for predicting the compound’s interactions with biological targets?
Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., proteases). Focus on hydrogen bonding between the 3-hydroxy group and catalytic residues .
- MD Simulations: Run 100-ns simulations in GROMACS to assess binding stability. Compare with analogs (e.g., phenylthio derivatives in ) to identify pharmacophore features .
Q. How can researchers resolve contradictions in reported synthetic yields for this compound?
Answer:
- Variables to Investigate:
- Solvent Quality: Trace water in DMF can hydrolyze the Fmoc group; use freshly distilled solvents .
- Coupling Efficiency: Replace DCC with more efficient agents like HATU for sterically challenging residues .
- Analytical Methods: Cross-validate yields via HPLC, NMR, and mass spectrometry to rule out measurement errors .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
